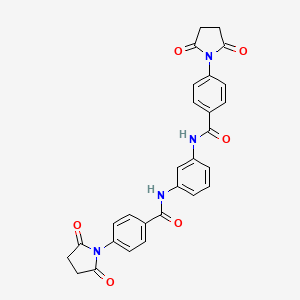

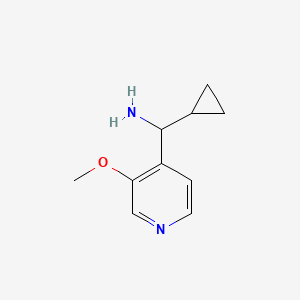

![molecular formula C10H6F3NO2S B2702983 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1648807-91-3](/img/structure/B2702983.png)

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid” is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid”, can be achieved through various methods. One such method involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This process provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .Molecular Structure Analysis

The molecular structure of “3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains an amino group and a carboxylic acid group, which contribute to its reactivity and potential applications.Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis and Biological Evaluation 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid derivatives have been explored for their potential anti-inflammatory properties. Specifically, 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted into various C5-substituted benzo[b]thiophenes, demonstrating potent anti-inflammatory activity. This research underlines the therapeutic potential of this compound in the development of anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Chemical Transformations and Reactions The nitration of benzo[b]thiophen-2-carboxylic acid, a related compound, has been examined, yielding a mixture of substitution products. This study provides insights into the chemical behavior and possible transformations of benzo[b]thiophene derivatives, which could be relevant for the modification or functionalization of 3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (Cooper & Scrowston, 1971).

Amino Acids and Dehydroamino Acids Synthesis Research has delved into the preparation of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety, highlighting the compound's potential as a building block in the synthesis of biologically significant molecules. The synthesis involved Michael addition and palladium-catalyzed C−C or C−N cross couplings, showcasing the compound's versatility in organic synthesis (Abreu, Silva, Ferreira, & Queiroz, 2003).

Pharmaceutical Research and Drug Design

Antiarhythmic and Serotonin Antagonist Activities A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This finding indicates the compound's potential role in the design of new therapeutic agents targeting these specific activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Benzo[b]thiophene Derivatives Synthesis The study on the synthesis of 2-aryl-3-substituted benzo[b]thiophenes, which are valuable for their use as selective estrogen receptor modulators, suggests a broader application of benzo[b]thiophene derivatives in pharmaceutical research. The presented methodology offers an efficient route to synthesize these compounds, highlighting the significance of benzo[b]thiophene core in drug development (David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005).

Propriétés

IUPAC Name |

3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)5-3-1-2-4-6(14)8(9(15)16)17-7(4)5/h1-3H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBLVGFYRLMNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)

![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)

![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)